molecular formula C10H10ClNO B075536 1-Amino-2-naphthol hydrochloride CAS No. 1198-27-2

1-Amino-2-naphthol hydrochloride

Cat. No. B075536
CAS RN: 1198-27-2
M. Wt: 195.64 g/mol
InChI Key: DEKREBCFNLUULC-UHFFFAOYSA-N
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Description

1-Amino-2-naphthol hydrochloride (1-ANH) is an organic compound that is used in a variety of laboratory applications. It is an aromatic amine that is derived from 1-naphthol and is used as a reagent in a number of organic reactions. 1-ANH is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is a versatile molecule with a wide range of applications in the laboratory.

Scientific Research Applications

  • Chemiluminescence in Analytical Chemistry :

    • 1-Amino-2-naphthol hydrochloride can be determined by chemiluminescence produced by acidic permanganate oxidation in a flow system, which is used in analytical chemistry for the detection of naphthols (Al-Tamrah & Townshend, 1987).
  • Carcinogenicity Evaluation in Medical Research :

    • This compound was used to test the hypothesis that o-hydroxy amines are agents in chemical carcinogenesis. However, it showed no evidence of carcinoma in experiments on mice, indicating its non-carcinogenic nature (Irving, Gutmann, & Larson, 1963).
  • Modification of the Sakaguchi Reaction :

    • It's related to the Spectrophotometric determination of arginine in proteins without previous hydrolysis, showing its importance in protein analysis (Messineo, 1966).
  • Electropolymerization and Redox Processes :

  • Antibacterial Properties :

    • This compound possesses antibacterial activity against gram-positive and gram-negative organisms, showing its potential in microbiology and pharmacology (Shwartzman, 1948).
  • Synthesis of Amidoalkyl Naphthols :

    • Its derivatives are used in the one-pot synthesis of amidoalkyl naphthols, highlighting its application in organic synthesis and drug development (Shaterian, Yarahmadi, & Ghashang, 2008).
  • Adsorption Studies :

    • Studies on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes provide insights into its role in environmental science and nanotechnology (Chen, Duan, Wang, & Zhu, 2008).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . Precautionary measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Amino-2-naphthol hydrochloride is a chemical compound that primarily targets the respiratory system . It is used in various applications, including as a building block in organic synthesis .

Mode of Action

The compound undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines . This interaction results in a change in the compound’s structure and properties, leading to its photochromic behavior.

Biochemical Pathways

It is known that the compound plays a role in the degradation of the azo dye acid orange 7 in batch anaerobic unstirred assays . This suggests that it may be involved in the metabolic pathways related to dye degradation.

Result of Action

The primary result of the action of this compound is the production of photochromic spirooxazines . These compounds have the unique property of changing color in response to light, making them useful in various applications, including photochromic lenses and security inks.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose rapidly in solution, but this decomposition can largely be prevented by the addition of sodium bisulfite . Additionally, the compound’s photochromic behavior is dependent on the presence of light.

properties

IUPAC Name

1-aminonaphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKREBCFNLUULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883665
Record name 2-Naphthalenol, 1-amino-, hydrochloride (1:1)
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Molecular Weight

195.64 g/mol
Source PubChem
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1-Amino-2-naphthol hydrochloride
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CAS RN

1198-27-2
Record name 1-Amino-2-naphthol hydrochloride
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Record name 2-Naphthalenol, 1-amino-, hydrochloride (1:1)
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Record name 2-Naphthalenol, 1-amino-, hydrochloride (1:1)
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Record name 2-hydroxy-1-naphthylammonium chloride
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Record name 1-AMINO-2-NAPHTHOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 1-amino-2-naphthol hydrochloride in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing larger heterocyclic structures like naphthoxazoles. [] These compounds find use in diverse fields, including the development of bioactive molecules, fluorescent probes, and metal ion sensors. []

Q2: How is this compound employed in the synthesis of naphthoxazoles?

A2: Researchers utilize this compound as a starting material to create a variety of 2-substituted naphthoxazole derivatives. [] This can be achieved by reacting it with carboxylic acid derivatives like acetic anhydride or benzoyl chloride. Alternatively, it can be reacted with substituted aromatic aldehydes followed by dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). []

Q3: What insights have spectroscopic analyses provided into the structure of this compound and its derivatives?

A3: Techniques like Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) are crucial for characterizing this compound and its derivatives. [, ] FTIR helps identify functional groups, while NMR provides detailed information about the compound's structure and the arrangement of atoms. [, ] For instance, 1H NMR confirms the presence of specific substituents on the naphthoxazole ring, such as a methyl or phenyl group. []

Q4: Has this compound demonstrated any potential in the development of new drugs for parasitic diseases?

A4: Research suggests that this compound exhibits potent in vitro activity against adult Schistosoma mansoni worms, the parasite responsible for schistosomiasis. [] This finding is significant because it meets the World Health Organization's criteria for a lead schistosomicidal candidate, warranting further investigation into its potential as a new treatment option. []

Q5: Are there any known toxicological concerns associated with this compound?

A5: While this compound displays promising biological activities, it is crucial to acknowledge potential safety concerns. Research indicates that some azo dyes, a class of compounds structurally related to this compound, exhibit mutagenic properties. [, ] While the specific toxicological profile of this compound requires further investigation, this finding emphasizes the need for comprehensive safety evaluations during its development for any application, especially those with potential human exposure.

Q6: How do the structural features of this compound influence its biological activity?

A6: Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of any compound. Studies using 1,4-Naphthoquinone (NAPQ) derivatives, structurally similar to this compound, highlight the importance of hydroxyl and methyl group substitutions on the naphthalene ring system for antiparasitic activity. [] This knowledge can guide future research to modify the structure of this compound and potentially enhance its efficacy and safety profile.

Q7: What are the limitations of the current research on this compound, and what future directions should be explored?

A7: Despite its potential, research on this compound is still in its early stages. Most studies focus on its synthesis and in vitro activities. [, , ] To fully understand its therapeutic potential and risks, future research should prioritize:

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